cobalt(II) oxido(oxo)iron

Description

Properties

IUPAC Name |

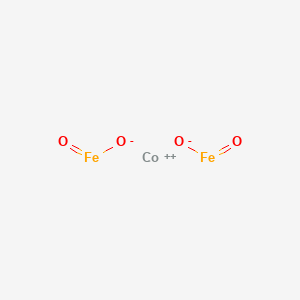

cobalt(2+);oxido(oxo)iron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2Fe.4O/q+2;;;;;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMSXWSAXCQXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Co+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoFe2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Optimization

In a typical protocol, equimolar Co²⁺ and Fe³⁺ solutions are mixed with ethylene glycol (EG) to form a homogeneous precursor. The addition of NH₄OH adjusts the pH to 8–9.6, inducing coprecipitation. The mixture is transferred to an autoclave and heated at 120–180°C for 0.5–8 hours. Arabic gum (0–2 g) is often added as a surfactant to modulate particle size and prevent agglomeration. Post-synthesis, the product is washed and dried at 100°C.

Key Parameters:

Structural and Magnetic Properties

X-ray diffraction (XRD) confirms single-phase cubic spinel structure (JCPDS 22-1086) without secondary phases like hematite. Fourier-transform infrared (FT-IR) spectra show characteristic metal-oxygen (M–O) stretching bands at 580 cm⁻¹ (Fe–O) and 450 cm⁻¹ (Co–O). High-resolution transmission electron microscopy (HR-TEM) reveals spherical particles with lattice fringes corresponding to (311) planes. Vibrating sample magnetometry (VSM) indicates ferrimagnetic behavior, with saturation magnetization (Mₛ) ranging from 45–68 emu/g, dependent on crystallite size.

Thermal Treatment and Calcination

Thermal decomposition of precursor salts offers a scalable route to CoFe₂O₄. This method involves calcining metal nitrates with polyvinyl pyrrolidone (PVP) as a capping agent.

Synthesis Workflow

Aqueous solutions of Co(NO₃)₂ and Fe(NO₃)₃ are mixed with PVP (1:1 molar ratio) and stirred at 70°C to form a gel-like precursor. The dried gel is calcined at 673–923 K for 2–4 hours.

Effect of Calcination Temperature:

| Temperature (K) | Crystallite Size (nm) | Phase Purity | Mₛ (emu/g) |

|---|---|---|---|

| 673 | 8.2 | Amorphous | 12 |

| 823 | 18.5 | Crystalline | 58 |

| 923 | 24.7 | Crystalline | 65 |

Higher temperatures promote crystallite growth and eliminate organic residues, as evidenced by FT-IR. PVP suppresses particle aggregation, yielding uniform sizes (8–25 nm).

Co-Precipitation Method

Co-precipitation is a low-cost technique but often requires post-treatment to achieve phase purity. Mixing Co²⁺ and Fe³⁺ salts in alkaline media precipitates hydroxides, which are thermally decomposed to CoFe₂O₄.

Limitations and Modifications

Direct co-precipitation at 70°C produces semi-amorphous CoFe₂O₄ contaminated with hematite (Fe₂O₃). Hydrothermal aging (e.g., 180°C for 4 hours) is necessary to purify the spinel phase. Without this step, the product exhibits reduced magnetization (Mₛ ≈ 30 emu/g) due to mixed phases.

Mechanistic Insights and Growth Dynamics

Nucleation in Hydrothermal Synthesis

The reaction proceeds via dissolution-reprecipitation:

-

Precursor Dissolution : Co²⁺ and Fe³⁺ ions dissolve in EG, forming complexes.

-

Hydrolysis : NH₄OH deprotonates complexes, releasing M(OH)ₙ species.

-

Ostwald Ripening : Smaller particles dissolve and redeposit on larger ones, driven by hydrothermal energy.

Arabic gum adsorbs on particle surfaces, sterically hindering growth and stabilizing nanoparticles.

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) oxido(oxo)iron undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also undergo reduction, where it accepts electrons.

Substitution: Ligand substitution reactions can occur, where the oxygen atoms in the compound are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions typically occur under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used, often under basic conditions.

Substitution: Ligand substitution reactions may involve various ligands such as phosphines or amines, and can be facilitated by heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions may produce lower oxidation state species. Substitution reactions result in the formation of new complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Cobalt(II) oxido(oxo)iron has been extensively studied for its catalytic properties, particularly in oxidation reactions. Its ability to activate C–H bonds makes it a valuable catalyst in organic synthesis.

Case Study: C–H Bond Activation

A study conducted on high-valent metal–oxo complexes indicated that cobalt–oxo species exhibit favorable conditions for C–H bond activation. The research utilized density functional theory (DFT) to analyze the electronic structures of cobalt and iron oxo species, revealing that cobalt oxo species have lower activation barriers compared to their iron counterparts . This property is crucial for developing efficient catalytic systems in organic chemistry.

| Catalyst | C–H Activation Barrier (kcal/mol) | Mechanism |

|---|---|---|

| Cobalt-Oxo | 12.5 | Proton-coupled electron transfer |

| Iron-Oxo | 15.0 | Proton-coupled electron transfer |

Environmental Remediation

This compound has shown promise in the degradation of environmental pollutants. Its catalytic properties facilitate the oxidation of organic contaminants, making it an effective agent in wastewater treatment processes.

Case Study: Degradation of Industrial Contaminants

Research demonstrated that this compound can catalyze the oxidation of various industrial contaminants, such as phenols and dyes. The study highlighted the effectiveness of this compound in breaking down complex organic molecules into less harmful substances .

| Contaminant | Degradation Rate (%) | Reaction Conditions |

|---|---|---|

| Phenol | 90 | pH 7, 25°C |

| Methylene Blue | 85 | pH 9, 30°C |

Electrocatalysis

The compound is also explored for its role as an electrocatalyst in oxygen evolution reactions (OER). Its stability and conductivity make it suitable for applications in energy conversion technologies, such as fuel cells and batteries.

Case Study: Oxygen Evolution Reaction

A study evaluated cobalt iron oxide as an electrocatalyst for OER, finding that it exhibited high activity and stability under alkaline conditions. The findings suggest that CoFe₂O₄ can be effectively used in renewable energy systems .

| Electrocatalyst | Overpotential (mV) | Current Density (mA/cm²) |

|---|---|---|

| CoFe₂O₄ | 300 | 10 |

| Iridium Oxide | 250 | 10 |

Material Science

This compound is widely used in material science due to its magnetic properties and thermal stability. It is utilized in the production of magnetic materials and pigments.

Case Study: Magnetic Properties

Research on the magnetic properties of cobalt iron oxide reveals its potential use in data storage technologies and magnetic resonance imaging (MRI). The compound exhibits ferrimagnetism, which is beneficial for applications requiring magnetic materials .

| Property | Value |

|---|---|

| Saturation Magnetization (emu/g) | 70 |

| Curie Temperature (°C) | 580 |

Mechanism of Action

The mechanism by which cobalt(II) oxido(oxo)iron exerts its effects involves its redox properties and ability to participate in electron transfer reactions. The compound can interact with various molecular targets, including organic substrates and biological molecules, facilitating oxidation or reduction processes. The pathways involved often include the formation of intermediate species, such as high-valent oxido complexes, which play a crucial role in the overall reaction mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dinuclear Iron(II) Oxido Complexes

The iron analog [L<sup>tBu</sup>Fe]2O exhibits a longer Fe–O bond (1.7503(4) Å ) due to the larger ionic radius of Fe(II) (0.78 Å) compared to Co(II) (0.74 Å) . While both complexes share similar dinuclear μ-oxo structures, the cobalt variant demonstrates enhanced nucleophilicity, enabling rapid CO2 activation, whereas the iron analog shows slower reactivity .

High-Valent Cobalt–Oxo Complexes

- Co<sup>IV</sup>=O and Co<sup>V</sup>=O Species : Transient high-valent cobalt–oxo intermediates (e.g., Co<sup>IV</sup>=O and Co<sup>V</sup>=O) are implicated in catalytic oxidations, such as water oxidation and C–H bond activation . These species are electrophilic due to their high oxidation states, contrasting with the nucleophilic Co(II) oxido(oxo)iron .

- Co<sup>III</sup>2(μ-O)2 Complexes : These dinuclear Co(III) species feature two μ-oxo bridges and are stabilized by strong-field ligands. They exhibit lower reactivity toward O–O bond formation compared to Co(II) oxido(oxo)iron .

Mixed Metal Oxides (Co–Fe–O Systems)

Disordered iron-cobalt oxides used in oxygen evolution reactions (OER) contain di-μ-oxo bridged Co–Co and Co–Fe motifs . These materials operate via distinct mechanisms:

- Co–Co Sites: Generate O2 at lower overpotentials.

- Co–Fe Sites: Exhibit higher turnover frequencies due to synergistic redox flexibility . In contrast, molecular Co(II) oxido(oxo)iron lacks the extended lattice structure of these oxides, limiting its OER activity but enabling precise small-molecule activation .

Cobalt–Oxo Clusters with Redox-Inactive Metals

Tetrametallic clusters like [MCo3O]<sup>n+</sup> (M = Li<sup>+</sup>, Zn<sup>2+</sup>) stabilize μ4-oxo cores, enhancing redox activity for oxygen-atom transfer . These clusters differ from dinuclear Co(II) oxido(oxo)iron in nuclearity and the role of redox-inactive metals in modulating electronic properties .

Structural and Functional Data Tables

Table 1: Structural Parameters of Dinuclear μ-Oxo Complexes

Table 2: Catalytic Performance in OER

| Material | Overpotential (mV) | Turnover Frequency (s<sup>−1</sup>) | Key Active Site |

|---|---|---|---|

| Co–Fe–O Oxide (Co0.5Fe0.5) | 320 | 0.45 | Co–Fe di-μ-oxo |

| Molecular Co(II) Oxido(oxo)iron | N/A | N/A | Not applicable |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for cobalt(II) oxido(oxo)iron complexes, and how can purity be validated?

- Methodological Answer : Cobalt(II) oxido complexes can be synthesized via reactions of low-coordinate cobalt precursors with oxidants like N₂O. For example, LtBuCo reacts with N₂O to form LtBuCoOCoLtBu, a rare dinuclear Co(II)-oxo complex . Purity validation requires X-ray diffraction (XRD) for structural confirmation and cyclic voltammetry to identify redox-active impurities (e.g., distinguishing Fe(III)-oxo vs. Fe(III)-hydroxo species via electrochemical features) .

Q. Which spectroscopic/electrochemical techniques are critical for characterizing this compound complexes?

- Methodological Answer :

- Cyclic voltammetry identifies redox couples (e.g., Fe(III/II) at ~0.5 V vs. Fc⁺/Fc) and detects proton-coupled electron transfer (PCET) events via pH-dependent shifts .

- UV-Vis spectroscopy and EPR differentiate oxidation states; iron(IV)-oxo intermediates exhibit distinct visible absorptions (~400–600 nm) and paramagnetic signatures .

- XAS resolves metal-oxo bond lengths and oxidation states, critical for validating computational models .

Advanced Research Questions

Q. How do secondary coordination sphere interactions influence the reactivity of this compound complexes?

- Methodological Answer : Ligands with hydrogen-bonding donors (e.g., -NH groups) enable PCET, facilitating oxidation of Fe(III)-oxo to Fe(IV)-oxo. Electrochemical studies show that ligand frameworks lacking proton-accepting sites fail to stabilize high-valent intermediates, leading to incomplete redox cycles . DFT simulations further reveal that hydrogen bonding lowers the energy barrier for O–O bond formation in cubane-type Co₄O₄ catalysts .

Q. What computational methods resolve electronic structures and reaction pathways in cobalt-iron oxo systems?

- Methodological Answer :

- DFT with hybrid functionals (e.g., B3LYP) models geometry-optimized intermediates and predicts UV-Vis spectra for comparison with experimental data .

- DLPNO-CCSD(T) provides high-accuracy energetics for multimetallic pathways, such as cooperative C–O cleavage in CO₂ reduction .

- CASSCF evaluates spin states and ligand-field effects in dinuclear systems, explaining antiferromagnetic coupling in Co(II)-oxo bridges .

Q. How can researchers resolve discrepancies between experimental O–O bond formation rates and computational predictions?

- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or overlooked intermediates. For example, in Co₄O₄ cubanes, isotopic labeling (¹⁸O) and kinetic isotope effects (KIEs) confirm terminal oxo ligands participate in O–O coupling, while DFT must incorporate explicit solvent molecules to reproduce barriers . Multi-reference methods (e.g., CASPT2) improve accuracy for open-shell systems .

Q. What evidence supports bimetallic vs. monometallic mechanisms in CO₂ activation by cobalt(II) oxido complexes?

- Methodological Answer : Kinetic studies and isotopic tracing show CO₂ cleavage via dinuclear pathways. For LtBuCoOCoLtBu, rapid reaction with CO₂ to form carbonate bridges confirms the oxo intermediate’s kinetic competence. DFT reveals bimetallic transition states with lower activation energies than monometallic alternatives, consistent with experimental rate laws .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting oxidation state assignments in cobalt-iron oxo complexes?

- Methodological Answer : Combine XANES (X-ray absorption near-edge structure) for direct oxidation state determination with Mössbauer spectroscopy (for Fe) and SQUID magnetometry (for Co). For example, conflicting assignments for Co(III)-oxo vs. Co(IV)-oxo species are resolved by correlating metal-ligand bond lengths (from XRD) with computed spin densities .

Q. Why do some cobalt-iron oxo complexes exhibit unexpected nucleophilic reactivity?

- Methodological Answer : Charge localization on μ-oxo ligands in dinuclear systems (e.g., LtBuCoOCoLtBu) enables nucleophilic attack on electrophilic substrates like CO₂. CASSCF calculations show high-spin Co(II) centers with antiferromagnetic coupling create a polarized oxo bridge, contrasting with electrophilic mononuclear Fe(IV)-oxo species .

Methodological Resources

- Electrochemical Validation : Use non-aqueous electrolytes (e.g., MeCN with [ⁿBu₄N]PF₆) to avoid water interference in redox studies .

- Synthetic Protocols : N₂O as a mild oxidant for Co(II)-oxo synthesis avoids over-oxidation .

- Computational Benchmarks : Compare DFT-predicted vs. experimental redox potentials (e.g., ΔE ≤ 0.1 V) to validate functional choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.